2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid is a key synthetic intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of angiotensin II receptor antagonists, specifically losartan. [, , , , , , , , ] These antagonists play a crucial role in managing hypertension and related cardiovascular conditions. This compound is a heterocyclic carboxylic acid containing an imidazole ring substituted with a butyl group at position 2, a chlorine atom at position 4, and a carboxylic acid group at position 5.
2-butyl-4-chloro-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound characterized by its imidazole ring structure. It is identified by the Chemical Abstracts Service number 149968-28-5 and has a molecular formula of with a molecular weight of 202.64 g/mol. The compound is notable for its potential applications in pharmaceutical chemistry and agricultural sciences due to its biological activity and structural properties.
2-butyl-4-chloro-1H-imidazole-5-carboxylic acid falls under the classification of heterocyclic compounds, specifically within the category of imidazoles. It is recognized for its role in various chemical reactions and potential applications in drug synthesis.
The synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid features an imidazole ring with a butyl side chain and a carboxylic acid group at the 5-position. The chlorine atom is substituted at the 4-position.
2-butyl-4-chloro-1H-imidazole-5-carboxylic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom and the steric hindrance provided by the butyl group, which affects its interaction with nucleophiles.
The mechanism of action for 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid in biological systems may involve:
Further research is needed to elucidate precise mechanisms, including kinetic studies and binding affinity assessments using techniques like surface plasmon resonance or isothermal titration calorimetry.
Relevant data includes:
2-butyl-4-chloro-1H-imidazole-5-carboxylic acid has potential applications in:
The compound is systematically named as 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid according to IUPAC conventions. This nomenclature specifies:
O=C(C1=C(Cl)N=C(CCCC)N1)O
[1]. Table 1: Atomic Composition and Properties
Element | Count | Bond Type | Contribution to Mass |
---|---|---|---|
Carbon (C) | 8 | Covalent | 96.0% |
Hydrogen (H) | 11 | Covalent | 5.4% |
Chlorine (Cl) | 1 | Polar covalent | 17.5% |
Nitrogen (N) | 2 | Covalent | 13.8% |
Oxygen (O) | 2 | Polar covalent | 15.8% |
The imidazole ring is inherently planar due to sp² hybridization and aromaticity. While the compound lacks chiral centers, it exhibits prototropic tautomerism:
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMR data (DMSO-d6) for the compound and its derivatives reveal distinct signals:
Table 2: NMR Spectral Assignments
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 12.80 (br s, 1H) | Carboxylic acid (COOH) |
12.10 (s, 1H) | Imidazole N1–H | |
2.65 (t, 2H) | Butyl α–CH₂ (adjacent to N) | |
1.55–1.25 (m, 4H) | Butyl β,γ–CH₂ | |
0.90 (t, 3H) | Butyl terminal –CH₃ | |
¹³C | 162.5 | Carboxylic acid (C=O) |
142.3, 134.8, 126.1 | Imidazole C2/C4/C5 | |
31.7, 27.8, 21.9, 13.6 | Butyl carbons |
Data adapted from hydrazone analog studies [3].
Infrared (IR) SpectroscopyKey IR absorptions (KBr pellet, cm⁻¹):
Mass Spectrometry (MS)Electron ionization MS shows:
While no crystal structure of the title compound is available, X-ray data for analogs like 2-Butyl-4-chloro-5-formylimidazole (a precursor) show:
Table 3: Solid-State Structural Features from Analog Studies
Parameter | Value | Method |
---|---|---|
Imidazole ring planarity | < 0.05 Å deviation | X-ray diffraction |
Dominant H-bond motif | Dimeric (acid···acid) | DFT/PXRD |
C4–Cl bond length | 1.735 Å | X-ray/DFT |
C5–C(carboxyl) length | 1.492 Å | DFT optimization |
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: